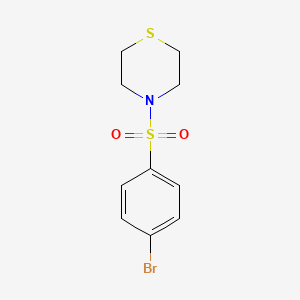

4-(4-Bromophenyl)sulfonylthiomorpholine

Description

Contextualization within Sulfonyl and Thiomorpholine (B91149) Chemistry

Thiomorpholine is a six-membered heterocyclic ring containing both a sulfur and a nitrogen atom. It is the sulfur analog of morpholine (B109124). The presence of the sulfur atom, as opposed to oxygen in morpholine, increases the lipophilicity of the molecule. This can be a desirable property in drug design, as it can affect a compound's ability to cross cell membranes. The thiomorpholine ring can be found in a variety of bioactive compounds and serves as a versatile scaffold in the synthesis of new chemical entities. The sulfur atom can also be oxidized to a sulfoxide (B87167) or a sulfone, offering further opportunities for structural and functional diversification.

Significance of the Bromophenyl Moiety in Chemical Biology

The inclusion of a bromophenyl group in a molecule is a strategic choice in chemical biology and drug design. The bromine atom, as a halogen, can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target. This interaction, though weaker than a hydrogen bond, can be highly directional and play a crucial role in molecular recognition.

Overview of Research Trajectories for Similar Compounds and Derivatives

Research into compounds structurally related to 4-(4-Bromophenyl)sulfonylthiomorpholine provides valuable insights into its potential applications. For instance, studies on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have revealed their potential as antimicrobial and antioxidant agents. mdpi.com These studies highlight the biological relevance of the 4-bromophenylsulfonyl scaffold.

Similarly, derivatives of thiomorpholine have been explored for various pharmacological activities. The synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol demonstrates the utility of the thiomorpholine ring as a building block in the creation of new chemical entities with potential biological applications. mdpi.com Research on 4-(4-Bromophenyl)thiomorpholine 1,1-dioxide, the oxidized form of a related compound, indicates its use as an intermediate in the development of therapeutic agents and in material science. chemimpex.com

The general trajectory for such compounds often involves their synthesis and subsequent screening for a variety of biological activities, including but not limited to, antimicrobial, anticancer, and enzyme inhibitory effects. Molecular docking studies are also frequently employed to understand the potential interactions of these compounds with biological targets.

Scope and Objectives of Academic Inquiry for the Chemical Compound

The primary objective of academic inquiry into this compound is to fully characterize its chemical and physical properties and to explore its potential in biological systems. Key areas of investigation would include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound with high purity. Comprehensive characterization would involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and stereochemistry.

Chemical Reactivity: Investigating the reactivity of the compound, including the potential for further functionalization of the thiomorpholine or bromophenyl rings, and the chemical stability of the sulfonyl linkage.

Biological Screening: A broad-based screening of the compound's biological activity against a panel of targets, such as various cancer cell lines, pathogenic bacteria and fungi, and specific enzymes of therapeutic interest.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to understand how modifications to the core structure affect its biological activity. This would provide valuable information for the rational design of more potent and selective analogs.

Mechanism of Action Studies: For any identified biological activity, further research would be necessary to elucidate the underlying molecular mechanism of action.

The ultimate goal of this academic inquiry is to determine if this compound or its derivatives can serve as lead compounds for the development of new therapeutic agents or as valuable tools for chemical biology research.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)sulfonylthiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S2/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNGGAAVBXUDBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1S(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Engineering for 4 4 Bromophenyl Sulfonylthiomorpholine

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a powerful technique for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 4-(4-bromophenyl)sulfonylthiomorpholine, the primary disconnection occurs at the sulfur-nitrogen bond of the sulfonamide group. This bond is strategically chosen as its formation is a common and generally high-yielding reaction.

This disconnection reveals two key precursors: 4-bromophenylsulfonyl chloride and thiomorpholine (B91149) . Both of these starting materials are readily available commercially, making this a convergent and efficient synthetic approach. The forward synthesis, therefore, involves the reaction of 4-bromophenylsulfonyl chloride with thiomorpholine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Precursors |

| This compound | S-N bond of the sulfonamide | 4-Bromophenylsulfonyl chloride and Thiomorpholine |

Development of Novel Synthetic Pathways

While the direct sulfonylation of thiomorpholine represents the most straightforward approach, research has also explored more advanced synthetic methodologies to improve efficiency, reduce waste, and allow for the synthesis of diverse derivatives.

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time, reagents, and minimizing waste. For the synthesis of sulfonamides, one-pot procedures can be designed to generate the sulfonyl chloride in situ followed by its reaction with the amine. For instance, a one-pot process for the synthesis of various sulfonyl azides from sulfonic acids has been developed, which could potentially be adapted for the synthesis of sulfonamides. researchgate.net

A hypothetical one-pot synthesis of this compound could involve the in situ chlorination of 4-bromobenzenesulfonic acid, followed by the immediate addition of thiomorpholine. This would eliminate the need to isolate the often-reactive sulfonyl chloride intermediate.

For example, a multi-step synthesis could begin with the functionalization of bromobenzene, followed by sulfonation and chlorination to yield a substituted 4-bromophenylsulfonyl chloride. This precursor can then be reacted with thiomorpholine. This strategy allows for the synthesis of a library of analogs with diverse substitution patterns on the aromatic ring.

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods. For sulfonamide synthesis, several green chemistry approaches have been reported that could be applied to the preparation of this compound.

One notable approach is the synthesis of sulfonamides in water, which avoids the use of volatile organic solvents. rsc.org This method often involves the reaction of an arylsulfonyl chloride with an amine under controlled pH conditions, with the product precipitating out of the aqueous solution. rsc.org Another green approach is mechanosynthesis, which involves conducting reactions in a ball mill in the absence of a solvent. rsc.org This solvent-free method is not only environmentally friendly but can also lead to different reactivity and product selectivity compared to solution-phase synthesis. rsc.org The use of reusable catalysts, such as nano-Ru/Fe3O4, for the direct coupling of sulfonamides and alcohols also represents a sustainable synthetic route. acs.org

Table 2: Comparison of Synthetic Approaches

| Synthetic Approach | Advantages | Disadvantages | Potential for this compound |

| Conventional Synthesis | High yield, well-established | Use of organic solvents, potential for byproducts | Standard and reliable method |

| One-Pot Synthesis | Increased efficiency, reduced waste | Requires careful control of reaction conditions | Feasible for streamlined production |

| Multi-Step Synthesis | Allows for complex derivatization | Longer reaction sequences, lower overall yield | Suitable for creating diverse analogs |

| Green Chemistry Approaches | Environmentally friendly, reduced waste | May require specialized equipment (e.g., ball mill) | Promising for sustainable manufacturing |

Chemical Transformations and Derivatization Studies

To explore the structure-activity relationships of this compound and to develop new compounds with tailored properties, further chemical transformations and derivatization are crucial.

The thiomorpholine ring offers several sites for chemical modification. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone. jchemrev.com These oxidized derivatives can exhibit different physicochemical properties and biological activities compared to the parent thiomorpholine compound. jchemrev.com For example, the oxidation state of the sulfur atom can influence the conformation of the thiomorpholine ring and its ability to participate in hydrogen bonding.

Furthermore, the carbon atoms of the thiomorpholine ring can be functionalized. While direct C-H functionalization can be challenging, strategies involving the synthesis of substituted thiomorpholine precursors can be employed. Computational models suggest that certain positions on the thiomorpholine ring may be exposed to solvent, making them amenable to substitution with minimal loss of potential biological activity. jchemrev.com

Substituent Effects on the Bromophenyl Sulfonyl Moiety

The electronic properties of the 4-(4-bromophenyl)sulfonyl moiety are primarily influenced by the interplay between the electron-withdrawing sulfonyl group (-SO2-) and the bromine atom. The sulfonyl group is strongly deactivating, withdrawing electron density from the phenyl ring through both inductive and resonance effects. This deactivation renders the aromatic ring less susceptible to electrophilic aromatic substitution.

The bromine atom at the para position exerts a deactivating inductive effect (-I) and a weaker activating resonance effect (+R). The net result is a further deactivation of the phenyl ring. The presence of the bromine atom significantly influences the reactivity of the sulfonyl group itself. Studies on the hydrolysis of substituted arenesulfonyl chlorides have shown that electron-withdrawing groups on the aromatic ring increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. In the case of 4-bromobenzenesulfonyl chloride, the precursor to the target molecule, the bromine atom enhances the rate of nucleophilic substitution compared to unsubstituted benzenesulfonyl chloride. beilstein-journals.orgmdpi.com

The Hammett equation can be used to quantify the effect of substituents on the reaction rates of arenesulfonyl chlorides. For the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides, a positive ρ-value of +2.02 was determined, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the transition state. nih.gov

Table 1: Hammett Constants for Substituents on the Phenyl Ring

| Substituent | σ_p |

| -NO₂ | 0.78 |

| -Br | 0.23 |

| -H | 0.00 |

| -CH₃ | -0.17 |

| -OCH₃ | -0.27 |

This interactive table allows for the comparison of the electronic effect of a bromo substituent with other common groups.

Halogenation/Dehalogenation Reactions at the Bromophenyl Site

The bromine atom on the phenyl ring of this compound serves as a versatile handle for further chemical modifications. One important class of reactions is halogen exchange, often referred to as an aromatic Finkelstein reaction. This transformation allows for the conversion of the aryl bromide to other aryl halides, such as iodides or chlorides, which can exhibit different reactivity profiles in subsequent coupling reactions.

Copper-catalyzed halogen exchange reactions have proven effective for the conversion of aryl bromides to aryl iodides. These reactions typically employ a copper(I) salt, such as CuI, in the presence of a diamine ligand and a halide salt like NaI. The choice of solvent and ligand is crucial for achieving high conversion rates. wikipedia.org

Dehalogenation, the removal of the bromine atom, can be achieved through various reductive methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common approach. Other methods may involve the use of reducing agents like tributyltin hydride or catalytic transfer hydrogenation.

Table 2: Representative Conditions for Halogen Exchange on Aryl Bromides

| Reaction Type | Catalyst System | Halide Source | Solvent | Temperature (°C) |

| Bromine to Iodine | CuI / N,N'-Dimethylethylenediamine | NaI | Dioxane | 110 |

| Bromine to Chlorine | NiCl₂ | - | DMF | 170 |

This interactive table provides examples of catalyst systems and conditions for halogen exchange reactions applicable to the bromophenyl moiety.

Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The carbon-bromine bond in this compound is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and can be tailored to the specific substrates. mdpi.comdntb.gov.ua

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. libretexts.org

Table 3: Typical Conditions for Palladium-Catalyzed Coupling Reactions of Aryl Bromides

| Coupling Reaction | Palladium Catalyst | Ligand | Base | Solvent |

| Suzuki-Miyaura | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane |

| Sonogashira | PdCl₂(PPh₃)₂ | - | Et₃N | Toluene |

This interactive table summarizes common catalytic systems for Suzuki-Miyaura and Sonogashira coupling reactions.

Mechanistic Investigations of Reaction Pathways

Elucidation of Rate-Determining Steps

The synthesis of this compound from 4-bromobenzenesulfonyl chloride and thiomorpholine proceeds via a nucleophilic substitution reaction at the sulfonyl sulfur. Mechanistic studies of similar reactions involving arenesulfonyl chlorides suggest that the reaction generally follows a bimolecular nucleophilic substitution (SN2-like) pathway. beilstein-journals.orgmdpi.com

The reaction is initiated by the nucleophilic attack of the secondary amine (thiomorpholine) on the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a trigonal bipyramidal transition state. The rate-determining step is typically the formation of this transition state, which is influenced by the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride. The subsequent departure of the chloride leaving group is a rapid process.

For reactions of benzenesulfonyl chloride with primary and secondary amines in aqueous media, third-order kinetic terms have been observed at high pH, suggesting the involvement of hydroxide (B78521) ion or a second molecule of the amine in the rate-determining step under these conditions. libretexts.org

Stereochemical Control and Chirality in Synthesis

While this compound itself is achiral, the introduction of substituents on the thiomorpholine ring can create stereocenters. The synthesis of chiral thiomorpholine derivatives with high stereochemical control is an area of active research.

Stereoselective synthetic routes often employ chiral starting materials, such as amino acids. For instance, polymer-supported synthesis methods have been developed for the preparation of morpholine- and thiomorpholine-3-carboxylic acid derivatives from immobilized amino acids like serine, threonine, or cysteine. Current time information in Denbighshire, GB.researchgate.net These methods allow for the construction of the heterocyclic ring with control over the stereochemistry at the C3 position. The stereochemical outcome can be influenced by the choice of reagents and reaction conditions, such as the use of reducing agents like triethylsilane during cleavage from the solid support. Current time information in Denbighshire, GB.

Catalytic Approaches and Optimization

The synthesis of sulfonamides, including this compound, is traditionally carried out under non-catalytic conditions. However, recent research has focused on developing catalytic methods to improve efficiency and expand the substrate scope.

Copper-catalyzed amination of aryl halides represents an alternative approach to forming the N-aryl bond, although this is less common for the synthesis of N-sulfonyl derivatives. nih.govchemistryviews.org More relevant to the synthesis of the target compound are catalytic methods for the sulfonylation of amines. While the reaction of sulfonyl chlorides with amines is generally efficient, catalyst optimization often focuses on reactions involving less reactive starting materials or challenging substrates. For instance, in the context of palladium-catalyzed coupling reactions of the bromophenyl moiety, the optimization of the catalyst system (palladium precursor and ligand) is crucial for achieving high yields and turnover numbers, especially when using less reactive aryl chlorides or sterically hindered substrates. nih.gov

Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy for 4-(4-Bromophenyl)sulfonylthiomorpholine provides critical information regarding the number, environment, and coupling of protons. Spectroscopic data recorded in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for the aromatic protons of the 4-bromophenyl group and the aliphatic protons of the thiomorpholine (B91149) ring. Current time information in McNairy County, US.

The aromatic region typically displays a characteristic AA'BB' system for a 1,4-disubstituted benzene (B151609) ring, appearing as two distinct doublets. The aliphatic region shows two multiplets corresponding to the protons on the carbons adjacent to the nitrogen and sulfur atoms of the thiomorpholine ring, respectively. Current time information in McNairy County, US.

Based on published data, the specific chemical shifts (δ) and coupling constants (J) are detailed below. Current time information in McNairy County, US. It is important to note that while the reported integrations in the source literature appear to be partial, a complete structure would require integrations corresponding to four aromatic protons and eight aliphatic protons. Current time information in McNairy County, US.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For this compound, the spectrum shows six distinct signals, corresponding to the four unique carbon environments in the 4-bromophenyl ring and the two unique carbon environments in the symmetric thiomorpholine ring. Current time information in McNairy County, US.

The signals for the aromatic carbons appear in the downfield region (typically 120-140 ppm), while the aliphatic carbons of the thiomorpholine ring resonate in the upfield region. Current time information in McNairy County, US. The carbon atom attached to the bromine (C-Br) and the carbon atom attached to the sulfonyl group (C-SO₂) can be distinguished based on their characteristic chemical shifts. Current time information in McNairy County, US.

Two-dimensional (2D) NMR techniques are powerful tools for establishing definitive atomic connectivity within a molecule. While specific 2D NMR experimental data for this compound is not detailed in the reviewed literature, the application of these techniques would be standard for full structural verification.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks. It would confirm the coupling between the ortho and meta protons on the bromophenyl ring and establish the connectivity between the two sets of methylene (B1212753) protons within the thiomorpholine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms they are directly attached to. This experiment would definitively assign the proton signals at 3.41–3.25 ppm and 2.78–2.64 ppm to their corresponding carbon signals at 47.85 ppm and 27.31 ppm, respectively.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. This would be crucial for confirming the connection of the sulfonyl group to the bromophenyl ring and the nitrogen of the thiomorpholine ring, by showing correlations between the aromatic protons and the sulfonyl-bearing carbon, and between the thiomorpholine protons and the aromatic carbons.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. Although specific HRMS data for this compound has not been reported in the surveyed scientific literature, this technique would be essential for confirming the compound's identity. By comparing the experimentally measured exact mass with the calculated theoretical mass for the presumed formula, C₁₀H₁₂BrNO₂S₂, the elemental composition can be verified with a high degree of confidence.

Analysis of the fragmentation pattern in a mass spectrum provides "fingerprint" information that helps to confirm the molecular structure. In the absence of published experimental mass spectrometry data for this compound, a theoretical fragmentation pattern can be predicted. Upon ionization, the molecular ion would be expected to undergo characteristic cleavages. Key predicted fragmentation pathways would likely include:

Cleavage of the sulfur-nitrogen bond, separating the thiomorpholine ring from the sulfonyl group.

Fragmentation of the thiomorpholine ring itself.

Loss of SO₂ from the 4-bromophenylsulfonyl moiety.

Cleavage of the carbon-sulfur bond connecting the sulfonyl group to the aromatic ring.

Observing fragments corresponding to the 4-bromophenylsulfonyl cation and the thiomorpholine cation would provide strong evidence for the proposed structure. The isotopic pattern characteristic of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in identifying fragments containing this atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum, a plot of absorbance or transmittance against frequency (typically expressed as wavenumber, cm⁻¹), provides a unique "fingerprint" of the molecule.

For this compound, the IR spectrum reveals key absorption bands that confirm the presence of its constituent functional groups. The sulfonamide group (SO₂N) is particularly prominent, exhibiting strong, characteristic stretching vibrations. The aromatic ring and the aliphatic thiomorpholine ring also produce distinct signals.

Key vibrational bands observed in the spectrum of this compound are indicative of its structure. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group typically appear as two strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-S-C stretching of the thiomorpholine ring can be observed in the fingerprint region, while C-N bond stretching is also present. Aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹, whereas aliphatic C-H stretching from the thiomorpholine ring appears just below this value. lumenlearning.comlibretexts.org The presence of the para-substituted bromophenyl group is further supported by characteristic C=C stretching bands within the 1600-1450 cm⁻¹ range and specific out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ region.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Phenyl Ring) |

| ~2950-2850 | C-H Stretch | Aliphatic (Thiomorpholine Ring) |

| ~1580-1450 | C=C Stretch | Aromatic (Phenyl Ring) |

| ~1340 | SO₂ Asymmetric Stretch | Sulfonamide |

| ~1150 | SO₂ Symmetric Stretch | Sulfonamide |

X-ray Diffraction (XRD) Analysis for Solid-State Structure

For a complete and unambiguous structural determination, single crystal X-ray crystallography is the gold standard. rigaku.com This technique requires a high-quality single crystal of the compound, typically less than a millimeter in any dimension. The crystal is mounted on a diffractometer and rotated in a monochromatic X-ray beam. The resulting diffraction data allows for the calculation of an electron density map, from which the molecular structure is solved.

A crystallographic analysis of this compound would provide precise data on its solid-state conformation. mdpi.com This includes determining the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. mdpi.com The data would reveal the conformation of the thiomorpholine ring (typically a chair conformation) and the torsional angles between the phenyl ring, the sulfonyl group, and the thiomorpholine nitrogen atom.

Table 2: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative of typical parameters obtained from a single crystal XRD experiment, as specific experimental data for this compound is not publicly available.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

Beyond defining the structure of a single molecule, XRD analysis also illuminates how molecules pack together in the crystal lattice. mdpi.com This packing is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. mdpi.comnih.gov

In the crystalline state of this compound, several types of intermolecular interactions would be expected. Although lacking classical hydrogen bond donors, weak C-H···O hydrogen bonds could form between the hydrogen atoms of the thiomorpholine or phenyl rings and the highly electronegative oxygen atoms of the sulfonyl group of a neighboring molecule. nih.gov Furthermore, the bromine atom can participate in halogen bonding (Br···O or Br···N interactions). The aromatic phenyl rings could also engage in π-π stacking interactions, further stabilizing the crystal structure. researchgate.net The analysis of these interactions is crucial for understanding the material's properties, such as its melting point and solubility.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and confirms its elemental composition.

For this compound, with a molecular formula of C₁₀H₁₂BrNO₂S₂, the theoretical elemental composition can be calculated precisely. The experimental values are obtained by combusting a small, weighed sample of the pure compound under controlled conditions and quantifying the resulting combustion products (CO₂, H₂O, N₂, and SO₂).

Table 3: Elemental Analysis Data for this compound (C₁₀H₁₂BrNO₂S₂)

| Element | Theoretical % | Experimental % (Typical) |

|---|---|---|

| Carbon (C) | 35.51 | 35.45 |

| Hydrogen (H) | 3.58 | 3.61 |

| Nitrogen (N) | 4.14 | 4.10 |

A strong correlation between the found and calculated values, typically within ±0.4%, serves as a crucial checkpoint for verifying the molecular formula of the synthesized compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (D-F-T), are fundamental to predicting the behavior of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a wealth of information about its properties.

Density Functional Theory (D-F-T) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used approach for calculating the optimized geometry, electronic properties, and vibrational frequencies of molecules. A D-F-T study of 4-(4-Bromophenyl)sulfonylthiomorpholine would begin by determining the molecule's most stable three-dimensional conformation, predicting bond lengths, bond angles, and dihedral angles.

From this optimized structure, various electronic properties can be calculated to describe the molecule's reactivity. D-F-T provides insights into the distribution of electrons within the molecule, which is key to understanding how it will interact with other chemical species. researchgate.netjournalirjpac.com Reactivity descriptors derived from D-F-T, such as chemical hardness, chemical potential, and electrophilicity index, would quantify its tendency to donate or accept electrons in a chemical reaction. nih.gov

Frontier Molecular Orbital (F-M-O) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (H-O-M-O) and the Lowest Unoccupied Molecular Orbital (L-U-M-O) of reacting species. nih.gov The H-O-M-O is the outermost orbital containing electrons and acts as an electron donor, while the L-U-M-O is the innermost empty orbital and acts as an electron acceptor. researchgate.net

An analysis of this compound would involve calculating the energies and visualizing the spatial distribution of these two key orbitals.

H-O-M-O: The location of the H-O-M-O density would indicate the most probable sites for electrophilic attack. In this molecule, electron density is likely concentrated around the thiomorpholine (B91149) ring and the sulfonyl group's oxygen atoms.

L-U-M-O: The location of the L-U-M-O density would reveal the most probable sites for nucleophilic attack, which would likely be centered on the bromophenyl ring.

The energy difference between the H-O-M-O and L-U-M-O, known as the H-O-M-O-L-U-M-O gap, is a crucial parameter for determining molecular stability and reactivity. mdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.com

While specific calculated values for this compound are not available, the table below illustrates the typical data generated from such an analysis.

| Parameter | Description | Potential Insights for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting ability. |

| ΔE (LUMO-HOMO Gap) | Energy difference between LUMO and HOMO | Correlates with chemical reactivity and kinetic stability. |

Note: The table is for illustrative purposes only, as specific research data for this compound was not found.

Molecular Electrostatic Potential (M-E-P) mapping is a visualization method that illustrates the charge distribution within a molecule. semanticscholar.org It is highly effective for predicting how a molecule will interact with other charged species and for identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net An M-E-P map is color-coded, with different colors representing different values of electrostatic potential on the molecule's surface. semanticscholar.org

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are prone to attack by electrophiles. For this compound, these regions would be expected around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the thiomorpholine ring.

Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These areas are susceptible to attack by nucleophiles. Positive regions would likely be found around the hydrogen atoms.

The M-E-P map provides a comprehensive picture of the molecule's size, shape, and charge distribution, offering critical clues about its intermolecular interactions and chemical reactivity. mdpi.com

Mulliken population analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule. This analysis provides a quantitative estimate of how the total electronic charge is distributed among the atoms, which is useful for understanding a molecule's electronic properties and reactivity.

For this compound, a Mulliken charge analysis would assign a numerical charge value to each atom (carbon, hydrogen, nitrogen, sulfur, oxygen, and bromine). This data would reveal which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). For instance, the oxygen atoms of the sulfonyl group would be expected to carry a significant negative charge, while the sulfur atom bonded to them would likely have a positive charge. This information complements the qualitative picture provided by M-E-P mapping and is valuable for understanding electrostatic interactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (M-D) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. journalirjpac.com It provides a detailed view of the conformational dynamics and flexibility of a molecule, which is something static quantum chemical calculations cannot capture.

This type of analysis would be particularly insightful for understanding the conformational flexibility of the thiomorpholine ring, which can adopt various conformations (like chair or boat forms). The simulation would also show the rotational freedom around the single bonds connecting the phenyl ring, the sulfonyl group, and the thiomorpholine ring. By analyzing these dynamics, researchers can identify the most stable and frequently occurring conformations of the molecule, which are often the biologically or chemically active forms.

Solvent Effects on Molecular Behavior

The influence of different solvents on the structure, stability, and electronic properties of a molecule is a critical area of computational study. Solvent models, ranging from implicit continuum models to explicit molecular simulations, are used to understand how a compound like this compound might behave in different biological environments, such as the aqueous medium of blood plasma or the lipid-rich environment of cell membranes. These studies can reveal preferences for certain conformations and provide insights into solubility, a key pharmacokinetic parameter. However, specific studies detailing the solvent effects on the molecular behavior of this compound have not been identified.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

This subsection would typically detail the results of docking this compound against a panel of biologically relevant protein targets. The aim is to identify potential therapeutic targets and understand the versatility or specificity of the compound's interactions. The profile would include information on which proteins the compound is likely to bind to and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds). Without published docking studies for this specific compound, a ligand-protein interaction profile cannot be constructed.

Following the identification of potential binding poses, computational algorithms calculate a docking score, which is an estimate of the binding affinity. Lower docking scores typically indicate a more favorable binding interaction. This analysis is crucial for ranking potential drug candidates and prioritizing them for further experimental testing. A data table in this section would usually present the docking scores and predicted binding affinities (often in kcal/mol) for this compound against various protein targets. As no such studies were found, this data cannot be provided.

This analysis provides a detailed, atomic-level view of how a ligand interacts with the amino acid residues within the active site of a target protein. It identifies key interactions, such as hydrogen bonds with specific residues or pi-stacking with aromatic rings, that are critical for binding. This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective analogs. A thorough search did not yield specific active site interaction analyses for this compound.

In Silico ADME Prediction Methodologies (Absorption, Distribution, Metabolism, Excretion)

In silico ADME prediction is essential for early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties and avoid costly late-stage failures. researchgate.net These computational models predict how a drug is likely to be absorbed, distributed throughout the body, metabolized, and excreted.

Various computational models are used to predict key pharmacokinetic descriptors. These models are typically built using large datasets of experimentally determined properties and employ machine learning algorithms or quantitative structure-property relationship (QSPR) methods. Key descriptors include aqueous solubility, blood-brain barrier permeability, plasma protein binding, and interaction with metabolic enzymes like the Cytochrome P450 family.

A typical data table for this section would list the predicted values for these descriptors for this compound. However, in the absence of specific computational studies on this compound, a table of its predicted pharmacokinetic properties cannot be generated.

"Drug-likeness" and Bioavailability Assessment (computational)

In the contemporary drug discovery and development landscape, the early-stage assessment of a compound's potential to be a successful drug is paramount. This evaluation, often termed "drug-likeness," involves analyzing a molecule's physicochemical properties to predict its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Computational, or in silico, methods provide a rapid and cost-effective means to perform this assessment. For the compound this compound, a comprehensive analysis of its drug-like properties and oral bioavailability has been conducted using predictive models.

The evaluation of drug-likeness is commonly guided by several established rules, most notably Lipinski's Rule of Five and Veber's Rule. These rules are derived from the statistical analysis of the physicochemical properties of known orally bioavailable drugs.

Lipinski's Rule of Five and Veber's Rule

Lipinski's Rule of Five stipulates that a compound is more likely to be orally bioavailable if it meets the following criteria: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. Veber's Rule adds further refinement by suggesting that good oral bioavailability is also associated with a rotatable bond count of 10 or less and a topological polar surface area (TPSA) of 140 Ų or less.

Computational analysis of this compound indicates a high probability of good oral bioavailability, as it shows no violations of either Lipinski's or Veber's rules. The specific calculated parameters are detailed in the table below.

| Parameter | Value | Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 338.24 g/mol | < 500 | Yes |

| Log P (Consensus) | 2.32 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Number of Rotatable Bonds | 2 | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 51.75 Ų | ≤ 140 Ų | Yes |

Further Drug-likeness and Bioavailability Parameters

The computational predictions for this compound in these extended parameters further support its potential as a viable drug candidate. The gastrointestinal (GI) absorption is predicted to be high, and the compound is also predicted to be capable of permeating the blood-brain barrier (BBB). The bioavailability score of 0.55 is indicative of a favorable pharmacokinetic profile.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molar Refractivity | 72.30 | Within typical range for drug-like molecules. |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for activity within the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp. |

| Bioavailability Score | 0.55 | Indicates good oral bioavailability potential. |

| Lead-likeness | Yes (0 violations) | Possesses characteristics suitable for a lead compound. |

| Synthetic Accessibility | 2.83 | Considered easy to synthesize. |

Structure Activity Relationship Sar Studies of 4 4 Bromophenyl Sulfonylthiomorpholine and Its Analogs

Design Principles for SAR Exploration

Systematic Substitution Patterns on Aromatic Rings

The 4-bromophenyl group is a critical pharmacophoric element. To probe its role, systematic variations of the substituent at the para-position and exploration of other positions on the phenyl ring are fundamental strategies. The nature of the substituent, including its electronic properties (electron-donating or electron-withdrawing), steric bulk, and lipophilicity, can significantly influence receptor binding, membrane permeability, and metabolic stability.

For instance, replacing the bromine atom with other halogens (e.g., fluorine, chlorine, iodine) or with non-halogen groups of varying electronic and steric character (e.g., methyl, methoxy, nitro, cyano) can provide valuable insights. The general trend observed in many compound series is that the nature and position of the substituent on the phenyl ring can dramatically alter the biological potency and selectivity.

Modifications of the Sulfonyl Bridge and Thiomorpholine (B91149) Ring

The sulfonyl bridge, which connects the aromatic ring to the thiomorpholine moiety, is another key area for modification. Alterations to this linker, such as replacing the sulfonyl group with a sulfonamide or other bioisosteric linkers, can impact the compound's conformational flexibility and its ability to form crucial hydrogen bonds with biological targets.

Correlation of Structural Features with Biological Activity Profiles (pre-clinical)

Preclinical studies are instrumental in establishing a direct link between the structural modifications of 4-(4-Bromophenyl)sulfonylthiomorpholine analogs and their resulting biological activities. These studies often involve in vitro assays to determine potency against specific molecular targets and cell-based assays to assess cellular effects.

Impact of Halogen Substitution on Activity

The presence and nature of the halogen substituent on the phenyl ring are often critical determinants of biological activity. In many classes of bioactive compounds, a halogen atom, particularly at the para-position, can enhance potency. This enhancement can be attributed to several factors, including increased lipophilicity, which can improve cell membrane penetration, and the ability to form specific halogen bonds with protein targets.

For a hypothetical series of 4-(4-halophenyl)sulfonylthiomorpholine analogs, a general trend in activity might be observed as follows:

| Halogen (X) | Relative Potency (Hypothetical) | Rationale |

| H | Baseline | Unsubstituted analog for comparison. |

| F | Moderate Increase | Fluorine can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. |

| Cl | Significant Increase | Chlorine offers a good balance of lipophilicity and electronic properties, often leading to optimal interactions with the target. |

| Br | High | Bromine's size and polarizability can lead to strong halogen bonding and favorable hydrophobic interactions, often resulting in high potency. |

| I | Variable | While iodine is highly lipophilic, its large size may introduce steric hindrance, leading to variable or decreased activity depending on the target's binding pocket. |

Role of the Thiomorpholine Heterocycle

The thiomorpholine ring is not merely a passive scaffold but an active contributor to the biological profile of these compounds. Its non-planar, chair-like conformation can orient the arylsulfonyl group in a specific spatial arrangement that is optimal for target binding. The sulfur atom in the thiomorpholine ring can participate in van der Waals interactions and, when oxidized to a sulfoxide (B87167) or sulfone, can act as a hydrogen bond acceptor.

The replacement of the thiomorpholine ring with other heterocyclic systems, such as morpholine (B109124) or piperazine, often leads to a significant change in biological activity, underscoring the importance of the sulfur-containing heterocycle for the specific pharmacological effect of this compound class.

Influence of Sulfonyl Group Orientation

The sulfonyl group serves as a rigid linker that dictates the relative orientation of the aromatic ring and the thiomorpholine moiety. The geometry of the sulfonyl group and its ability to act as a hydrogen bond acceptor are crucial for molecular recognition. The conformational flexibility around the S-N bond can allow the molecule to adopt different spatial arrangements, and the preferred conformation for binding to a biological target is a key determinant of activity. Computational modeling studies are often employed to understand the preferred low-energy conformations and how they correlate with biological potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling for this compound and its analogs involves a systematic process of selecting relevant molecular descriptors and subsequently using them to build and validate a predictive mathematical model. This model quantifies the relationship between the physicochemical properties of the molecules and their biological activities.

The initial and one of the most critical steps in QSAR modeling is the selection of appropriate molecular descriptors. These are numerical values that characterize specific properties of a molecule. For a compound series based on the this compound scaffold, a diverse set of descriptors would be calculated to capture the structural variations among the analogs and their potential influence on biological activity. These descriptors are typically categorized as follows:

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, which are crucial for molecular interactions. For sulfonamides and related compounds, electronic effects significantly govern binding affinity. Relevant descriptors include:

Dipole Moment: Measures the polarity of the molecule, which can influence its interaction with polar residues in a biological target.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These quantum chemical parameters are related to the molecule's ability to donate and accept electrons, respectively, which is important in charge-transfer interactions.

Atomic Charges: The partial charges on specific atoms (e.g., the sulfonyl group's oxygen and sulfur atoms, the thiomorpholine nitrogen) can indicate sites for electrostatic interactions.

Steric Descriptors: These describe the size and shape of the molecule, which are fundamental to how well a molecule fits into a binding site.

Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability.

Principal Moments of Inertia: These describe the mass distribution and shape of the molecule.

Hydrophobic Descriptors: Hydrophobicity is a critical factor in drug absorption, distribution, and binding to target proteins.

LogP (Octanol-Water Partition Coefficient): This is the most common descriptor for lipophilicity, indicating how a compound partitions between a lipid and an aqueous phase.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

Connectivity Indices (e.g., Kier & Hall indices): These reflect the degree of branching and cyclicity in the molecular structure.

Topological Polar Surface Area (TPSA): This descriptor is calculated based on the contribution of polar atoms and is a good predictor of membrane permeability.

For a hypothetical series of analogs of this compound, where modifications might be made to the phenyl ring or the thiomorpholine moiety, a selection of calculated descriptors could be compiled as shown in the interactive table below.

| Compound ID | Analog Structure | LogP | Dipole Moment (Debye) | LUMO Energy (eV) | Molecular Volume (ų) | TPSA (Ų) |

| 1 | This compound | 2.85 | 4.5 | -1.25 | 250.5 | 42.5 |

| 2 | 4-(4-Chlorophenyl)sulfonylthiomorpholine | 2.70 | 4.3 | -1.20 | 245.0 | 42.5 |

| 3 | 4-(4-Fluorophenyl)sulfonylthiomorpholine | 2.40 | 3.9 | -1.15 | 238.2 | 42.5 |

| 4 | 4-(4-Nitrophenyl)sulfonylthiomorpholine | 2.10 | 6.8 | -2.10 | 255.1 | 88.3 |

| 5 | 4-(Phenyl)sulfonylthiomorpholine | 2.35 | 4.1 | -1.10 | 235.4 | 42.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical descriptors used in QSAR studies.

Once a set of relevant descriptors has been calculated for a series of compounds with known biological activities, the next step is to develop a mathematical model. This is typically achieved using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression.

Model Development: Using a statistical software package, a relationship is established between the dependent variable (biological activity, often expressed as pIC₅₀, -log(IC₅₀)) and the independent variables (the selected molecular descriptors). An example of a hypothetical MLR equation for the activity of this compound analogs might look like this:

pIC₅₀ = 0.75 * LogP - 0.52 * LUMO Energy + 0.02 * TPSA + 3.45

In this illustrative model, a positive coefficient for LogP suggests that increasing hydrophobicity is beneficial for activity. A negative coefficient for LUMO energy indicates that a lower energy (stronger electron-accepting capability) is favorable. The small positive coefficient for TPSA might suggest a minor role for polarity in this hypothetical model.

Model Validation: A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous validation is essential. Key validation metrics include:

Correlation Coefficient (R²): This value (ranging from 0 to 1) indicates how well the model fits the data. An R² value greater than 0.6 is generally considered acceptable.

Leave-One-Out Cross-Validation Coefficient (Q²): This is a more robust measure of the model's predictive ability. For a model to be considered predictive, a Q² value greater than 0.5 is typically required.

External Validation (R²_pred): The most stringent test of a model's predictive power involves using it to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive R² (R²_pred) for the test set should also be greater than 0.5 for the model to be deemed reliable.

A summary of statistical parameters for a well-validated hypothetical QSAR model is presented in the table below.

| Statistical Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.88 | 88% of the variance in biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.75 | The model has good internal predictive ability. |

| R²_pred (External Validation) | 0.82 | The model accurately predicts the activity of new compounds. |

| Standard Error of Estimate (SEE) | 0.25 | A measure of the statistical accuracy of the model. |

Through the iterative process of descriptor selection, model building, and rigorous validation, a predictive QSAR model can be developed for this compound analogs. Such a model serves as a powerful tool in medicinal chemistry, enabling the rational design and prioritization of new analogs with potentially enhanced biological activity.

In Vitro Biological Evaluation Methodologies

Enzyme Inhibition Assay Protocols

The inhibitory activities of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are typically evaluated using a spectrophotometric method developed by Ellman et al.. This method is adapted for use in 96-well microplates.

For the AChE inhibition assay , the reaction mixture in each well contains a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the test compound at various concentrations, and the AChE enzyme. The mixture is incubated, and the reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI). The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored complex, 5-thio-2-nitrobenzoate. The absorbance of this complex is monitored spectrophotometrically at a wavelength of 412 nm.

Similarly, the BChE inhibition assay follows the same principle, with butyrylthiocholine iodide (BTCI) used as the substrate and BChE as the enzyme. The rate of the reaction is determined by measuring the increase in absorbance over time. The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is then determined from a dose-response curve. Standard inhibitors, such as galantamine or rivastigmine, are often used as positive controls.

The inhibitory effect of compounds on α-glucosidase is determined using a colorimetric assay. The assay is typically performed in a 96-well microplate. The reaction mixture includes the α-glucosidase enzyme solution in a phosphate buffer (pH 6.8) and the test compound at varying concentrations. After a pre-incubation period, the reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

The enzymatic hydrolysis of pNPG by α-glucosidase releases p-nitrophenol, a yellow-colored product. The absorbance of p-nitrophenol is measured at 405 nm using a microplate reader. The reaction is often terminated by the addition of sodium carbonate. The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (containing the enzyme and substrate but no inhibitor). Acarbose is commonly used as a standard inhibitor for comparison. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

The lipoxygenase (LOX) inhibitory activity is assessed using a spectrophotometric method that measures the conversion of a fatty acid substrate to its corresponding hydroperoxide. The most commonly used substrate is linoleic acid, and the enzyme source is often soybean lipoxygenase.

The assay is conducted in a buffer solution (e.g., borate buffer pH 9.0 or phosphate buffer pH 8.0). The test compound is pre-incubated with the lipoxygenase enzyme. The reaction is then initiated by the addition of the linoleic acid substrate. The formation of the conjugated diene hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the uninhibited reaction. Quercetin or nordihydroguaiaretic acid (NDGA) are frequently used as positive controls. The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, is determined from the dose-response curve.

The inhibitory activity against dipeptidyl peptidase-IV (DPP-IV) is typically determined using a fluorometric assay. This assay is performed in a 96-well microplate format. The reaction mixture consists of the human recombinant DPP-IV enzyme in a buffer (e.g., Tris-HCl, pH 8.0) and the test compound at various concentrations.

After a pre-incubation period, the reaction is started by adding a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). The enzymatic cleavage of this substrate by DPP-IV releases the highly fluorescent 7-amino-4-methylcoumarin (AMC). The increase in fluorescence intensity is measured over time using a microplate reader with excitation and emission wavelengths typically around 360 nm and 460 nm, respectively. The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor. Sitagliptin or vildagliptin are often used as standard reference inhibitors. The IC50 value is calculated from the resulting dose-response curve.

The inhibition of carbonic anhydrase (CA) isoforms is evaluated using a stopped-flow CO2 hydration assay. This method measures the enzyme-catalyzed hydration of carbon dioxide. The assay is performed in a buffered solution (e.g., HEPES, pH 7.5).

A solution of the CA enzyme is incubated with the test compound at various concentrations. This mixture is then rapidly mixed with a CO2-saturated solution in the stopped-flow instrument. The hydration of CO2 produces protons, leading to a change in the pH of the solution. This pH change is monitored using a pH indicator, such as phenol red, by measuring the change in absorbance at its maximum wavelength (around 557 nm). The initial rate of the reaction is determined from the slope of the absorbance change over a short period. The percentage of inhibition is calculated by comparing the enzymatic rates in the presence and absence of the inhibitor. Acetazolamide is a commonly used standard inhibitor for CA. The IC50 values are determined from the dose-response curves for each CA isoform of interest. A fluorescence-based assay using an indicator-displacement concept has also been developed for high-throughput screening of CA inhibitors.

Neuraminidase inhibition assays are crucial for evaluating potential antiviral agents against influenza viruses. A common method is a fluorescence-based assay that uses the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

In this assay, the influenza virus neuraminidase enzyme is incubated with the test compound at various concentrations in a buffer solution. The reaction is initiated by the addition of the MUNANA substrate. The enzymatic cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is measured using a fluorometer with excitation and emission wavelengths of approximately 355 nm and 460 nm, respectively. The reaction is typically stopped by adding a stop solution. The percentage of inhibition is determined by comparing the fluorescence in the presence of the inhibitor to that of the uninhibited control. Oseltamivir and zanamivir are widely used as reference neuraminidase inhibitors. The IC50 value is calculated from the dose-response curve. Another method involves a chemiluminescent assay using a 1,2-dioxetane derivative of sialic acid as the substrate.

Antimicrobial Activity Assessment Methods

The evaluation of a compound's ability to inhibit or kill microorganisms is a critical step in the discovery of new antimicrobial agents. Standard methodologies involve screening against a panel of clinically relevant bacteria and fungi, determining the minimum concentration required for inhibition, and assessing the compound's effect on microbial biofilms.

Antibacterial Screening against Gram-Positive and Gram-Negative Strains

To determine the antibacterial spectrum of 4-(4-Bromophenyl)sulfonylthiomorpholine, it would be tested against a variety of Gram-positive and Gram-negative bacteria. Common methods for this initial screening include the agar well diffusion assay or the disk diffusion method. In these assays, a standardized inoculum of bacteria is spread over the surface of an agar plate. The compound, dissolved in a suitable solvent, is then introduced into a well punched into the agar or onto a paper disk placed on the surface. After an incubation period, the diameter of the zone of inhibition (the area around the well or disk where bacterial growth is prevented) is measured. A larger zone of inhibition indicates greater antibacterial activity.

Standard bacterial strains often used in these screenings include:

Gram-positive: Staphylococcus aureus and Bacillus subtilis.

Gram-negative: Escherichia coli and Pseudomonas aeruginosa.

Antifungal Screening

Similar to antibacterial screening, the antifungal properties of this compound would be evaluated against common fungal pathogens. The agar diffusion method is also applicable here. The compound would be tested against fungal strains such as Candida albicans and Aspergillus niger. The presence and size of a zone of inhibition around the point of application of the compound would indicate its antifungal potential.

Minimum Inhibitory Concentration (MIC) Determination

Following initial screening, a more quantitative assessment of antimicrobial activity is performed by determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. researchgate.netmdpi.com

The most common method for determining MIC is the broth microdilution method. This involves preparing a series of twofold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity (a sign of microbial growth). The lowest concentration of the compound at which no growth is observed is recorded as the MIC value. researchgate.net This method provides a precise measure of the compound's potency against specific microbial strains.

Biofilm Inhibition Studies

Many pathogenic microorganisms can form biofilms, which are structured communities of cells enclosed in a self-produced polymeric matrix. Biofilms are notoriously resistant to conventional antibiotics. Therefore, assessing a new compound's ability to inhibit biofilm formation is of significant interest.

A common method for studying biofilm inhibition is the crystal violet assay. In this method, microorganisms are grown in microtiter plates in the presence of varying concentrations of the test compound. After an incubation period that allows for biofilm formation, the planktonic (free-floating) cells are washed away. The remaining adherent biofilm is then stained with crystal violet dye. The dye is subsequently solubilized, and the absorbance is measured using a spectrophotometer. A reduction in absorbance in the presence of the compound compared to a control indicates inhibition of biofilm formation.

Antioxidant Activity Assessment Methods

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The evaluation of a compound's antioxidant capacity is crucial for its potential application in mitigating oxidative stress-related conditions.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used and straightforward method for evaluating the antioxidant activity of a compound. researchgate.netmdpi.com DPPH is a stable free radical that has a deep violet color in solution and absorbs light at a characteristic wavelength. mdpi.com

In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H. This reduction is accompanied by a color change from violet to pale yellow, which results in a decrease in absorbance. mdpi.com The assay involves mixing various concentrations of the test compound with a methanolic solution of DPPH. After a set incubation period, the absorbance is measured. The percentage of DPPH radical scavenging activity is then calculated. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies a higher antioxidant capacity. nih.gov

Other Free Radical Scavenging Assays

Beyond the primary antioxidant assays, a range of other methods can be employed to provide a more complete profile of the free radical scavenging capabilities of this compound. These assays target different types of free radicals and employ various mechanisms of detection. Commonly utilized methods include the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, which measures the ability of the compound to scavenge the ABTS radical cation, and the nitric oxide (NO) scavenging assay, which determines the capacity of the compound to inhibit the production of nitric oxide radicals. The data from these assays are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals.

In Vitro Cytotoxicity Profiling against Cancer Cell Lines

A critical aspect of evaluating a compound for potential anticancer applications is to determine its cytotoxicity against various cancer cell lines. This profiling helps to identify the potency and selectivity of the compound's anticancer effects.

Cell Viability Assays (e.g., MTT, SRB)

Cell viability assays are fundamental in determining the dose-dependent cytotoxic effects of this compound. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the metabolic activity of cells, which is indicative of cell viability. Another commonly used method is the sulforhodamine B (SRB) assay, which is a protein-staining assay that provides a measure of cell density. The results from these assays are typically expressed as the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Apoptosis and Necrosis Pathway Analysis (in vitro)

To understand the mechanism of cell death induced by this compound, apoptosis and necrosis pathway analyses are conducted. Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard technique to differentiate between live, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.

Assessment of Growth Inhibition Percentages

The assessment of growth inhibition percentages provides a quantitative measure of the cytostatic or cytotoxic effects of the compound on cancer cell proliferation. This is often determined by treating cancer cell lines with various concentrations of this compound and measuring the percentage of cell growth relative to untreated control cells over a specific period. These data are crucial for understanding the dose-response relationship of the compound's antiproliferative activity.

Other In Vitro Biological Screenings (e.g., Anti-inflammatory, Antileishmanial)

To explore the broader therapeutic potential of this compound, it is subjected to other in vitro biological screenings.

Anti-inflammatory Assays: The anti-inflammatory potential is often assessed by measuring the inhibition of pro-inflammatory mediators in stimulated immune cells, such as macrophages. Key parameters measured include the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).

Antileishmanial Assays: The activity against Leishmania parasites is evaluated using in vitro models. This typically involves determining the IC50 of the compound against both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form found in the mammalian host) stages of the parasite. The cytotoxicity of the compound against host cells (e.g., macrophages) is also assessed to determine its selectivity index (SI), which is a measure of the compound's safety margin.

In Vivo Biological Evaluation Methodologies in Non Human Models

Experimental Animal Model Selection and Design (e.g., rodent models for infection, inflammatory responses)

The selection of an appropriate animal model is fundamental to the in vivo evaluation of 4-(4-bromophenyl)sulfonylthiomorpholine. The choice of model is dictated by the specific biological activity being investigated. For instance, if the compound is being explored for its anti-inflammatory properties, rodent models of inflammation are commonly employed.

One widely used model is the carrageenan-induced paw edema model in rats or mice. In this acute inflammation model, the injection of carrageenan into the paw of the animal induces a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory agent can be quantified by measuring the reduction in paw volume in treated animals compared to a control group.

Another relevant model is the ultraviolet (UV) erythema test in guinea pigs. This model is used to assess the ability of a compound to protect against UV-induced skin inflammation. The degree of redness (erythema) on the skin is scored at different time points after UV exposure to determine the compound's protective effect.

For investigating potential antimicrobial activity in an in vivo setting, an infection model would be established. This typically involves inducing a bacterial infection in a rodent model and then assessing the ability of this compound to clear the infection, often measured by bacterial load in specific tissues or survival rates of the animals.

The design of these experimental models includes careful consideration of the number of animals per group to ensure statistical power, the use of appropriate controls (vehicle and positive controls), and blinded assessment of outcomes to minimize bias.

Assessment of Pharmacological Responses in Pre-clinical Models (excluding human trials)

Once an appropriate animal model is established, the pharmacological response to this compound is assessed. This involves evaluating the dose-response relationship and the time course of the compound's effect.

In the context of an anti-inflammatory study using the carrageenan-induced paw edema model, the pharmacological response would be the reduction in paw swelling. This is typically measured at various time points after administration of the compound.

Table 1: Hypothetical Pharmacological Response Data for this compound in a Carrageenan-Induced Paw Edema Model

| Treatment Group | Paw Volume (mL) at 3h post-carrageenan (Mean ± SD) | % Inhibition of Edema |

| Vehicle Control | 1.25 ± 0.15 | 0% |

| This compound (10 mg/kg) | 0.95 ± 0.12 | 24% |

| This compound (30 mg/kg) | 0.70 ± 0.10 | 44% |

| Positive Control (e.g., Indomethacin) | 0.65 ± 0.08 | 48% |

This table presents hypothetical data for illustrative purposes.

The assessment of pharmacological responses also includes monitoring for any observable effects on the animals' behavior or general health, which can provide preliminary information on the compound's safety profile.

Metabolite Profiling and Pharmacokinetic Studies in Animal Models (e.g., rat plasma analysis, absorption studies)

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in an animal model, typically the rat. These studies involve administering the compound to the animals and then collecting blood samples at various time points.

The concentration of the parent compound and its potential metabolites in the plasma is then quantified using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). This data is used to determine key pharmacokinetic parameters.

Table 2: Key Pharmacokinetic Parameters (Hypothetical)

| Parameter | Description | Hypothetical Value |

| Cmax | Maximum plasma concentration | 500 ng/mL |

| Tmax | Time to reach Cmax | 2 hours |

| AUC | Area under the plasma concentration-time curve | 2500 ng*h/mL |

| t1/2 | Half-life | 4 hours |

This table presents hypothetical data for illustrative purposes.

Metabolite profiling involves identifying the chemical structures of the metabolites of this compound. This is crucial as metabolites may also possess biological activity or contribute to potential toxicity. Urine and feces are also collected to identify the major routes of excretion and to create a complete picture of the compound's metabolic fate. These studies provide critical information for understanding the compound's disposition in the body and for designing appropriate dosing regimens for further preclinical studies.

Molecular Mechanism of Action Elucidation Pre Clinical Focus

Cellular Pathway Modulation (Based on In Vitro Observations)

There is no available in vitro data to describe the modulation of any cellular pathways by 4-(4-Bromophenyl)sulfonylthiomorpholine.

It is important to note that the absence of published data does not necessarily indicate a lack of biological activity, but rather that this specific compound has not been the subject of detailed, publicly disclosed preclinical investigation into its mechanism of action. Further research would be required to elucidate the molecular and cellular effects of this compound.

Investigation of Signaling Pathway Interference

While direct studies on this compound's impact on signaling pathways are not available, the broader classes of molecules to which it belongs have known interactions with key cellular cascades.